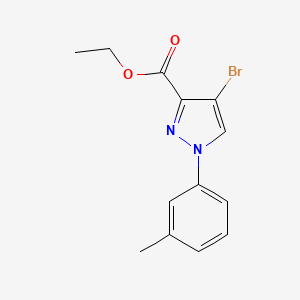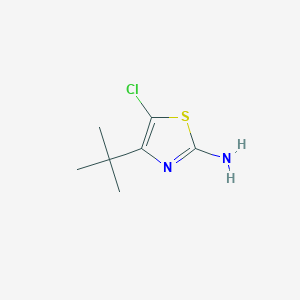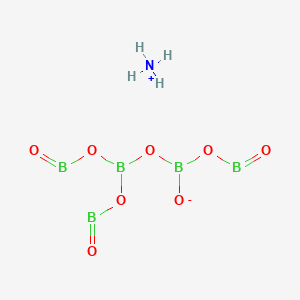
2-Amino-4'-(trifluoromethoxy)-4-(trifluoromethyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4’-(trifluoromethoxy)-4-(trifluoromethyl)biphenyl is a compound that features both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure. The presence of these fluorinated groups imparts unique chemical and physical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the biphenyl structure . This process often requires specific catalysts and reaction conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4’-(trifluoromethoxy)-4-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the biphenyl core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4’-(trifluoromethoxy)-4-(trifluoromethyl)biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorinated groups on biological activity.
Mecanismo De Acción
The mechanism by which 2-Amino-4’-(trifluoromethoxy)-4-(trifluoromethyl)biphenyl exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorinated groups can enhance the compound’s binding affinity and selectivity, leading to more potent and specific interactions.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various chemical reactions.
Trifluoromethyl ketones: Valuable synthetic targets with applications in medicinal chemistry.
Uniqueness
2-Amino-4’-(trifluoromethoxy)-4-(trifluoromethyl)biphenyl is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on a biphenyl scaffold. This combination imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Propiedades
Fórmula molecular |
C14H9F6NO |
|---|---|
Peso molecular |
321.22 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)9-3-6-11(12(21)7-9)8-1-4-10(5-2-8)22-14(18,19)20/h1-7H,21H2 |
Clave InChI |
FTSYMZLSQZWJIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(F)(F)F)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B14768602.png)



![(R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14768618.png)



![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester](/img/structure/B14768639.png)

